molecular formula C17H20N4O3 B4032917 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Cat. No.: B4032917
M. Wt: 328.4 g/mol
InChI Key: WCDZNYGXZKBJJB-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazopyrazole, which is a type of heterocyclic aromatic organic compound. The molecule also contains a dimethoxyphenyl group, which is a phenyl ring with two methoxy groups attached .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, and MS. The compound likely has a complex structure due to the presence of multiple functional groups .


Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. The presence of the imidazopyrazole and dimethoxyphenyl groups in the molecule suggests that it might undergo a variety of chemical reactions .

Scientific Research Applications

DNA Recognition and Gene Expression Control

The design and synthesis of polyamides, including analogs of N-methyl imidazole and N-methyl pyrrole-containing compounds, demonstrate their potential to specifically target DNA sequences in the minor groove of DNA, thereby controlling gene expression. Such compounds are being explored for their medicinal applications in treating diseases like cancer, given their ability to bind to G/C-rich sequences with high specificity (Chavda et al., 2010).

Antimicrobial Activity

The green synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides has shown promising results in antimicrobial activity. These compounds were synthesized using a condensation reaction under microwave irradiation conditions and exhibited significant antimicrobial properties, highlighting their potential in creating new therapeutic agents (Jyothi & Madhavi, 2019).

Antitumor and Anti-inflammatory Agents

Research into carboxamide derivatives of benzo[b][1,6]naphthyridines and pyrazole derivatives has shown that these compounds possess potent cytotoxic and anti-inflammatory activities. Some derivatives have been tested in vivo and showed curative potential against certain tumor models, indicating their promise as therapeutic agents in oncology (Deady et al., 2003) (El‐Hawash & El-Mallah, 1998).

Cellular Permeability Studies

Investigations into the cellular permeability of DNA-binding pyrrole-imidazole polyamides have led to insights into how the size and linker type affect their ability to enter cells. This research is crucial for the development of more efficient drug delivery mechanisms for compounds that interact with DNA (Liu & Kodadek, 2009).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific studies, it’s difficult to predict the exact mechanism of action of this compound.

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Proper safety data would require specific toxicological studies .

Future Directions

The future research directions for this compound could involve studying its synthesis, reactivity, biological activity, and potential applications. It could be interesting to explore its potential use in medicinal chemistry, given the biological activity often associated with imidazopyrazole derivatives .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylimidazo[1,2-b]pyrazole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-20-8-9-21-17(20)13(11-19-21)16(22)18-7-6-12-4-5-14(23-2)15(10-12)24-3/h4-5,8-11H,6-7H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDZNYGXZKBJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=C(C=N2)C(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
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N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
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N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
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N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
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N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
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N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

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